Photochlor
Overview
Description
3-(1’-Hexyloxyethyl)pyropheophorbide-a, commonly referred to as HPPH, is a second-generation photosensitizer derived from pyropheophorbide-α. It is primarily used in photodynamic therapy (PDT) for the treatment of various cancers. HPPH has gained attention due to its favorable photophysical properties, including its ability to generate reactive oxygen species upon light activation, which leads to the destruction of cancer cells .
Mechanism of Action
Target of Action
HPPH, also known as DOB7Y3RSX0 or Photochlor, is a photosensitizer used in photodynamic therapy . The primary targets of HPPH are cancer cells, where it accumulates and interacts with light and oxygen to produce cytotoxic effects .
Biochemical Pathways
The biochemical pathways affected by HPPH primarily involve the generation of reactive oxygen species (ROS). The ROS produced can lead to necrosis within the tumor . Additionally, the molecular effects of HPPH on biochemical pathways in cancer cells can be probed effectively with the help of advanced mass spectrometry .
Pharmacokinetics
The pharmacokinetics of HPPH involves its distribution and clearance in the body. It has been found that HPPH has a volume of distribution (VC) of 2.40 liters/m2, a steady-state volume (VSS) of 9.58 liters/m2, a systemic clearance (CL) of 0.0296 liter/h/m2, and a distributional clearance (CLD) of 0.144 liter/h/m2 . These parameters are independent of dose, and clearance increases with age .
Result of Action
The result of HPPH’s action is the destruction of cancer cells and the impediment of tumor oxygen supply due to vascular damage . This leads to necrosis within the tumor . Clinical trials have shown the therapeutic potential of HPPH for the treatment of esophageal cancer and non-small cell lung cancer .
Action Environment
The action of HPPH is influenced by environmental factors such as light and oxygen. The presence of light is crucial for the activation of HPPH, and the efficacy of the therapy can be controlled spatially and temporally by irradiation . The presence of oxygen is also essential for the generation of reactive oxygen species .
Biochemical Analysis
Biochemical Properties
HPPH interacts with various biomolecules in biochemical reactions. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Cellular Effects
HPPH has demonstrated potential cancer applications in previously presented in vivo studies . It has been shown to have higher accumulation in certain cancer cell lines compared to fibroblast cells . HPPH’s retention varied significantly among different cell lines .
Molecular Mechanism
The molecular mechanism of HPPH involves structural modifications for multimodal applications and the combination of multifunctional compounds . This leads to improved imaging localization and superior anti-tumor effects . The evolution toward third-generation photosensitizers based on HPPH involves these modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, HPPH demonstrates enhanced thermal and steric stability in lipid-based formulations . This stability is due to the presence of PEG-2 K and the HPPH that resulted from the van der Waals forces between various molecular species .
Dosage Effects in Animal Models
While specific dosage effects of HPPH in animal models were not found in the search results, it is known that HPPH has demonstrated potential cancer applications in previously presented in vivo studies .
Metabolic Pathways
HPPH is involved in several metabolic pathways. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Transport and Distribution
It is known that HPPH has demonstrated potential cancer applications in previously presented in vivo studies .
Subcellular Localization
The subcellular localization of HPPH changes when it is conjugated with carbohydrates. The carbohydrate moieties on conjugating with HPPH altered the uptake and intracellular localization from mitochondria to lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPPH involves the modification of pyropheophorbide-α. The key step in the synthesis is the introduction of a hexyloxyethyl group at the 3-position of the pyropheophorbide-α molecule. This is typically achieved through a series of chemical reactions, including esterification and reduction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of HPPH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The industrial production also ensures compliance with regulatory standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
HPPH undergoes various chemical reactions, including:
Oxidation: HPPH can be oxidized to form different derivatives, which may have altered photophysical properties.
Reduction: Reduction reactions can modify the functional groups on the HPPH molecule, potentially enhancing its photodynamic activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the HPPH molecule .
Major Products Formed
The major products formed from these reactions are typically derivatives of HPPH with modified photophysical properties. These derivatives are often evaluated for their potential use in photodynamic therapy and other biomedical applications .
Scientific Research Applications
HPPH has a wide range of scientific research applications, including:
Chemistry: HPPH is used as a photosensitizer in various chemical reactions, particularly those involving the generation of reactive oxygen species.
Biology: In biological research, HPPH is used to study cellular processes and the effects of reactive oxygen species on cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HPPH include other second-generation photosensitizers such as:
Photofrin: Another widely used photosensitizer in photodynamic therapy.
Methyl aminolevulinate: Used in the treatment of actinic keratosis and basal cell carcinoma.
Temoporfin: A photosensitizer used in the treatment of head and neck cancers.
Uniqueness of HPPH
HPPH is unique due to its favorable photophysical properties, including its high singlet oxygen quantum yield and its ability to localize within cancer cells. These properties make HPPH particularly effective in photodynamic therapy, offering advantages over other photosensitizers in terms of efficacy and safety .
Properties
IUPAC Name |
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBADHCONCMPA-USOGPTGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028872 | |
Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149402-51-7 | |
Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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